Beryllium trifluoroacetylacetonate hydrate
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Overview
Description
Beryllium trifluoroacetylacetonate hydrate is a chemical compound with the molecular formula C10H10BeF6O5. It is known for its unique structure, which includes a beryllium ion coordinated with a trifluoromethyl group and a keto-enol tautomeric system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beryllium trifluoroacetylacetonate hydrate typically involves the reaction of beryllium salts with 5,5,5-trifluoro-4-oxo-2-penten-2-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions: Beryllium trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of beryllium metal and reduced organic fragments.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beryllium oxide, while reduction can produce beryllium metal .
Scientific Research Applications
Beryllium trifluoroacetylacetonate hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other beryllium-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including high-performance alloys and ceramics.
Mechanism of Action
The mechanism of action of Beryllium trifluoroacetylacetonate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal ions in biological systems, affecting their function and activity. The trifluoromethyl group and keto-enol tautomeric system play a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Beryllium bis[(2E)-5,5,5-trifluoro-4-oxo-2-penten-2-olate]: This compound has a similar structure but differs in the coordination environment of the beryllium ion.
Beryllium trifluoroacetate: Another beryllium compound with trifluoromethyl groups, used in different applications.
Uniqueness: Beryllium trifluoroacetylacetonate hydrate is unique due to its specific coordination chemistry and the presence of the keto-enol tautomeric system, which imparts distinct reactivity and binding properties compared to other beryllium compounds .
Properties
IUPAC Name |
beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVGSUNNSSJSV-PWODJZQNSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BeF6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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